

# The Discovery and Chemistry of Methoxymethyl Isocyanate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methoxymethyl isocyanate*

Cat. No.: B1265729

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methoxymethyl isocyanate** ( $\text{CH}_3\text{OCH}_2\text{NCO}$ ) is a reactive organic compound of interest in synthetic chemistry. This technical guide provides a comprehensive overview of its discovery, synthesis, physical and chemical properties, and reactivity. Detailed experimental protocols for its synthesis are presented, along with a summary of its known quantitative data. Reaction pathways and experimental workflows are illustrated using logical diagrams to facilitate understanding.

## Introduction

**Methoxymethyl isocyanate** belongs to the isocyanate class of compounds, characterized by the  $-\text{N}=\text{C}=\text{O}$  functional group. Isocyanates are highly reactive electrophiles, making them valuable intermediates in the synthesis of a wide range of compounds, including carbamates, ureas, and other heterocyclic systems. The presence of the methoxymethyl group introduces an ether linkage, which can influence the compound's reactivity and physical properties.

## History and Discovery

While a singular "discovery" of **methoxymethyl isocyanate** is not prominently documented in the historical literature, its synthesis is rooted in the broader development of isocyanate chemistry. The first synthesis of an organic isocyanate was reported by Wurtz in 1848. The

preparation of **methoxymethyl isocyanate** from chloromethyl methyl ether and sodium cyanate was mentioned in a 1969 publication in The Journal of Polymer Science Part A-1.[1] This suggests that its synthesis and use were established by the mid-20th century. A process for making **methoxymethyl isocyanate** has also been patented by Bayer.

## Physicochemical Properties

**Methoxymethyl isocyanate** is a colorless liquid with a pungent odor.[2] Like other isocyanates, it is highly reactive and should be handled with care. It is soluble in water, but also reacts with it.[2]

Table 1: Physical and Chemical Properties of **Methoxymethyl Isocyanate**

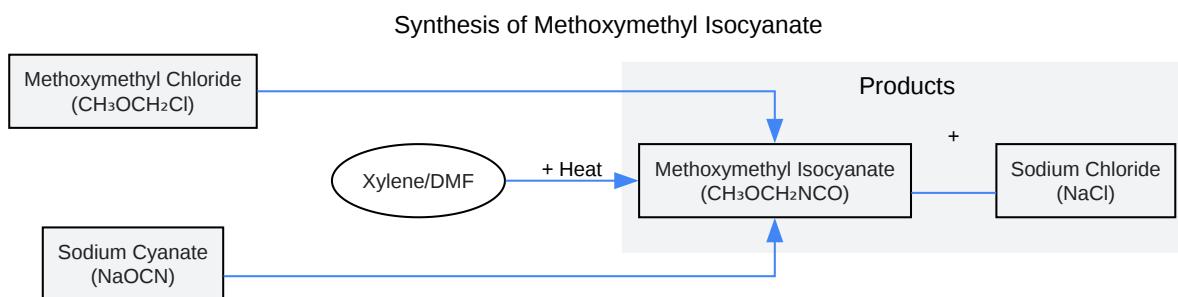
| Property          | Value                                         | Reference |
|-------------------|-----------------------------------------------|-----------|
| Molecular Formula | C <sub>3</sub> H <sub>5</sub> NO <sub>2</sub> | [2]       |
| Molecular Weight  | 87.08 g/mol                                   | [2]       |
| Appearance        | Colorless liquid                              | [2]       |
| Odor              | Pungent                                       | [2]       |
| IUPAC Name        | isocyanato(methoxy)methane                    | [2]       |
| CAS Number        | 6427-21-0                                     | [2]       |

## Synthesis

The primary method for the synthesis of **methoxymethyl isocyanate** involves the reaction of methoxymethyl chloride with a cyanate salt.

## General Experimental Protocol: Synthesis from Methoxymethyl Chloride and Sodium Cyanate

This protocol is based on the general reaction described in the literature.[3]


Materials:

- Methoxymethyl chloride ( $\text{CH}_3\text{OCH}_2\text{Cl}$ )
- Sodium cyanate ( $\text{NaOCN}$ )
- Xylene
- Dimethylformamide (DMF)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, a suspension of finely powdered and dried sodium cyanate in xylene is prepared.
- A small amount of dimethylformamide is added to the suspension.
- Methoxymethyl chloride is added dropwise to the stirred suspension at a controlled temperature.
- The reaction mixture is then heated to reflux for several hours to ensure the completion of the reaction.
- After cooling to room temperature, the solid precipitate (sodium chloride) is removed by filtration.
- The filtrate, containing the desired **methoxymethyl isocyanate**, is then purified by fractional distillation under reduced pressure.

Diagram 1: Synthesis of **Methoxymethyl Isocyanate**



[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **methoxymethyl isocyanate**.

## Spectroscopic Data

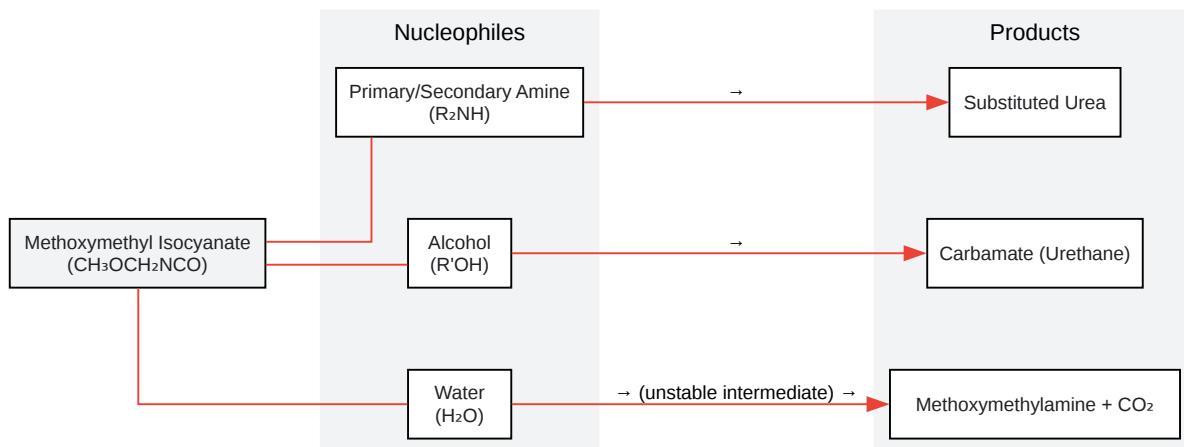
Detailed spectroscopic data for **methoxymethyl isocyanate** is not readily available in public databases. However, characteristic spectroscopic features can be predicted based on the functional groups present.

Table 2: Predicted Spectroscopic Data for **Methoxymethyl Isocyanate**

| Spectroscopy                                | Feature                        | Predicted Chemical Shift / Wavenumber          |
|---------------------------------------------|--------------------------------|------------------------------------------------|
| <sup>1</sup> H NMR                          | -O-CH <sub>2</sub> -NCO        | ~ 4.5 - 5.0 ppm (singlet)                      |
| -O-CH <sub>3</sub>                          | ~ 3.3 - 3.5 ppm (singlet)      |                                                |
| <sup>13</sup> C NMR                         | -N=C=O                         | ~ 120 - 130 ppm                                |
| -O-CH <sub>2</sub> -NCO                     | ~ 70 - 80 ppm                  |                                                |
| -O-CH <sub>3</sub>                          | ~ 55 - 60 ppm                  |                                                |
| IR                                          | -N=C=O stretch                 | ~ 2250 - 2280 cm <sup>-1</sup> (strong, sharp) |
| C-O-C stretch                               | ~ 1100 - 1200 cm <sup>-1</sup> |                                                |
| Mass Spec (EI)                              | Molecular Ion [M] <sup>+</sup> | m/z = 87                                       |
| Fragment [M-OCH <sub>3</sub> ] <sup>+</sup> | m/z = 56                       |                                                |
| Fragment [CH <sub>2</sub> NCO] <sup>+</sup> | m/z = 56                       |                                                |

Note: These are predicted values and may vary based on experimental conditions.

## Reactivity


The reactivity of **methoxymethyl isocyanate** is dominated by the electrophilic nature of the isocyanate group. It readily reacts with nucleophiles such as alcohols, amines, and water.

## Reaction with Nucleophiles

Isocyanates react with a variety of nucleophiles. The general order of reactivity is primary amines > secondary amines > alcohols ≈ water > thiols.<sup>[4]</sup>

Diagram 2: General Reactivity of **Methoxymethyl Isocyanate** with Nucleophiles

## Reactions of Methoxymethyl Isocyanate

[Click to download full resolution via product page](#)

Caption: Reactions of **methoxymethyl isocyanate** with common nucleophiles.

## Experimental Protocol: Reaction with an Alcohol to form a Carbamate

Materials:

- **Methoxymethyl isocyanate**
- Anhydrous alcohol (e.g., ethanol)
- Anhydrous aprotic solvent (e.g., tetrahydrofuran, THF)
- Tertiary amine catalyst (e.g., triethylamine) (optional)
- Inert atmosphere

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol in the anhydrous solvent.
- If a catalyst is used, add a catalytic amount of the tertiary amine to the alcohol solution.
- Cool the solution in an ice bath.
- Add **methoxymethyl isocyanate** dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the isocyanate peak).
- Upon completion, the solvent is removed under reduced pressure.
- The resulting carbamate can be purified by column chromatography or recrystallization.

## Applications

While specific, large-scale industrial applications of **methoxymethyl isocyanate** are not widely documented, its reactivity makes it a useful reagent in organic synthesis for the introduction of the methoxymethylcarbamoyl group. This functionality can be found in various biologically active molecules and can serve as a protecting group for amines. A patent describes its use in the synthesis of allophanate polyisocyanates.<sup>[5]</sup>

## Safety and Handling

**Methoxymethyl isocyanate** is a toxic and highly flammable liquid.<sup>[2]</sup> It is very toxic by inhalation and skin absorption.<sup>[2]</sup> Vapors are heavier than air and can form explosive mixtures with air.<sup>[2]</sup> It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It is incompatible with many classes of compounds, including amines, alcohols, acids, bases, and strong oxidizing agents, and reactions can be exothermic.<sup>[2]</sup>

## Conclusion

**Methoxymethyl isocyanate** is a reactive chemical intermediate with established synthetic routes. While its history is not as prominently documented as some other isocyanates, its chemistry follows predictable patterns of reactivity, making it a useful tool for synthetic chemists. The protocols and data presented in this guide provide a foundation for its safe and effective use in a research and development setting. Further investigation into its applications and the full characterization of its spectroscopic properties would be valuable additions to the chemical literature.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Methoxymethyl isocyanate | C3H5NO2 | CID 62609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. US3769318A - Process for the production of allophanate polyisocyanates - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Discovery and Chemistry of Methoxymethyl Isocyanate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265729#discovery-and-history-of-methoxymethyl-isocyanate>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)